

Bcl-2-IN-7 molecular weight and formula

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Compound of Interest

Compound Name: Bcl-2-IN-7

Cat. No.: B12396336

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Technical Guide: Bcl-2-IN-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bcl-2-IN-7 is a potent small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of the intrinsic apoptotic pathway.^[1] Overexpression of anti-apoptotic Bcl-2 family proteins is a common characteristic of many cancers, contributing to tumor initiation, progression, and resistance to therapies. Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins, such as **Bcl-2-IN-7**, represent a promising therapeutic strategy for restoring the apoptotic potential of cancer cells. This document provides a comprehensive technical overview of **Bcl-2-IN-7**, including its physicochemical properties, mechanism of action, and relevant experimental protocols for its characterization.

Physicochemical Properties

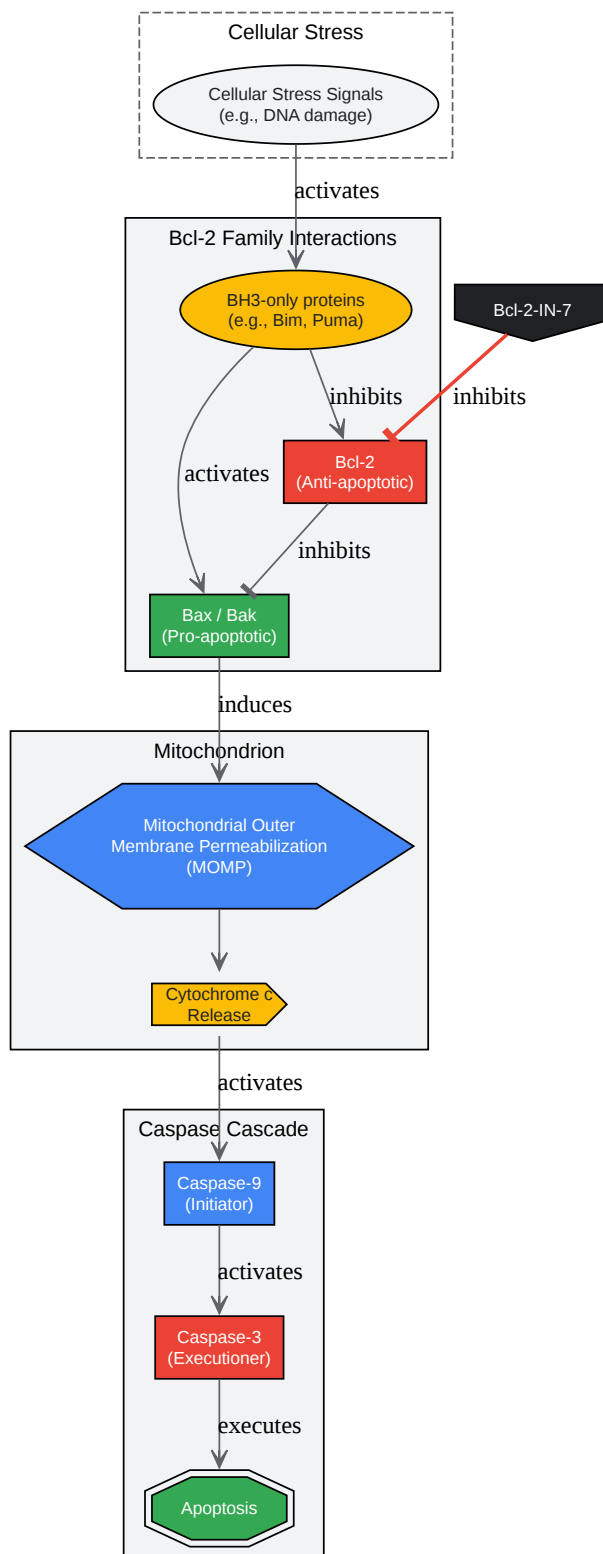
A summary of the key quantitative data for **Bcl-2-IN-7** is presented in the table below.

Property	Value
Molecular Weight	510.59 g/mol
Chemical Formula	C ₂₄ H ₂₂ N ₄ O ₅ S ₂
IC ₅₀ (MCF-7)	20.17 µM
IC ₅₀ (LoVo)	22.64 µM
IC ₅₀ (HepG2)	45.57 µM
IC ₅₀ (A549)	51.50 µM

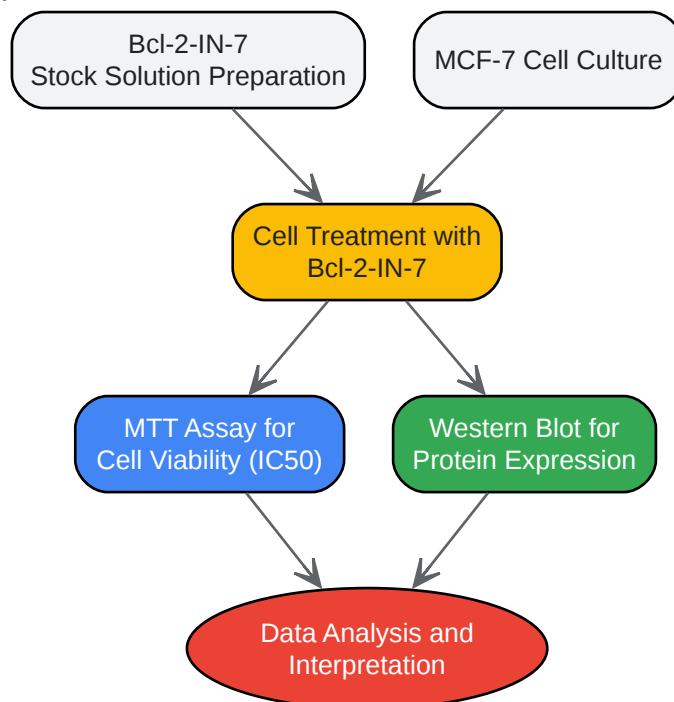
Mechanism of Action

Bcl-2-IN-7 functions by down-regulating the expression of the anti-apoptotic protein Bcl-2.[1] This leads to an increase in the expression of the tumor suppressor protein p53 and the pro-apoptotic proteins Bax and caspase-7.[1] The inhibition of Bcl-2 disrupts the sequestration of pro-apoptotic proteins, allowing them to induce mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c and other pro-apoptotic factors from the mitochondria, ultimately leading to caspase activation and programmed cell death (apoptosis).[2][3]

Mechanism of Action of Bcl-2-IN-7



Experimental Workflow for Bcl-2-IN-7 Characterization



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